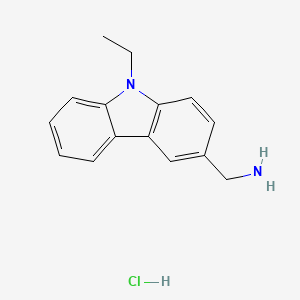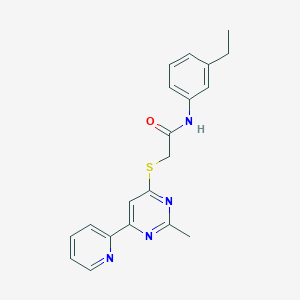
(9-Ethylcarbazol-3-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(9-Ethylcarbazol-3-yl)methanamine;hydrochloride” is a chemical compound with the molecular formula C15H16N2. It is also known as 3-Amino-9-ethylcarbazole (AEC) and is commonly used as a chromogenic substrate in immunohistochemistry . The compound is used specifically for visualizing sections stained with HRP-conjugated secondary antibodies .
Molecular Structure Analysis
The molecular structure of “(9-Ethylcarbazol-3-yl)methanamine;hydrochloride” consists of a carbazole ring with an ethyl group at the 9th position and an amino group at the 3rd position . The molecular weight of the compound is 210.2744 g/mol .Chemical Reactions Analysis
In the context of its use in immunohistochemistry, “(9-Ethylcarbazol-3-yl)methanamine;hydrochloride” undergoes a chromogenic oxidation reaction catalyzed by HRP (Horseradish Peroxidase), forming a red water-insoluble precipitate . This precipitate helps in visualizing the location of the antigen detected by the HRP-conjugated antibody .Physical And Chemical Properties Analysis
The physical and chemical properties of “(9-Ethylcarbazol-3-yl)methanamine;hydrochloride” are largely determined by its molecular structure. It has a molecular weight of 210.2744 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.科学的研究の応用
Antimicrobial Activity
(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride has shown significant antimicrobial properties. It is effective against a variety of bacterial and fungal strains, making it a potential candidate for developing new antibiotics . The compound’s ability to disrupt microbial cell walls and inhibit essential enzymes contributes to its antimicrobial efficacy.
Anticancer Research
This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, particularly in certain types of leukemia and breast cancer . Its mechanism involves the disruption of mitochondrial function and the activation of caspase pathways, which are crucial for cell death.
Optoelectronic Materials
(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride is used in the development of optoelectronic materials due to its excellent electron-transport properties . It is a key component in organic light-emitting diodes (OLEDs) and photovoltaic cells, where it helps improve the efficiency and stability of these devices.
Neuroprotective Agents
Research has shown that this compound has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It helps in reducing oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.
Chemical Sensors
The compound is utilized in the design of chemical sensors, particularly for detecting metal ions like copper (II) ions . Its high sensitivity and selectivity make it an excellent candidate for environmental monitoring and industrial applications where precise detection of metal ions is crucial.
Fluorescent Probes
Due to its strong fluorescence, (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride is used as a fluorescent probe in biological imaging. It helps in visualizing cellular structures and tracking biological processes in real-time, which is invaluable in biomedical research.
Each of these applications highlights the versatility and importance of (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride in scientific research, spanning fields from medicine to environmental science.
Research on Chemical Intermediates Proceedings of the National Academy of Sciences, India Section A: Physical Sciences RSC Publishing Research on Chemical Intermediates X-MOL : Research on Chemical Intermediates : RSC Publishing : Proceedings of the National Academy of Sciences, India Section A: Physical Sciences
作用機序
Target of Action
A structurally similar compound, 1-(9-ethyl-9h-carbazol-3-yl)-n-methylmethanamine, has been reported to interact with the cellular tumor antigen p53 .
Mode of Action
It’s suggested that carbazole-based compounds can modulate charge transport and trapping/detrapping of charges in localized states within the bulk of the polymer .
Safety and Hazards
特性
IUPAC Name |
(9-ethylcarbazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17;/h3-9H,2,10,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPJTCKKLFOSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN)C3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride | |
CAS RN |
1699748-66-7 |
Source


|
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2685483.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2685484.png)
![3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B2685486.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2685489.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)

![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)

